Boc-DL-m-tyrosine

Übersicht

Beschreibung

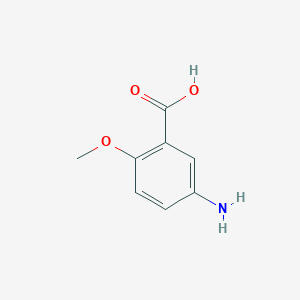

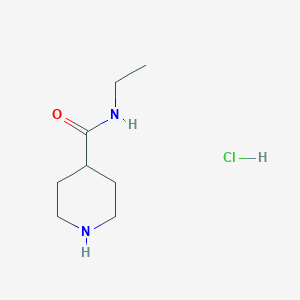

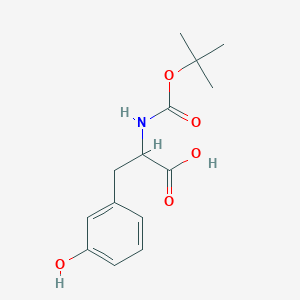

Boc-DL-m-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include protective groups and additional methyl groups on the aromatic ring. This modification is significant in the field of synthetic chemistry, particularly in the synthesis of peptides and peptidomimetics that require the incorporation of non-natural amino acids. The presence of the Boc (tert-butoxycarbonyl) group serves to protect the amino functionality during synthesis, allowing for greater control over the chemical reactions in which the molecule is involved.

Synthesis Analysis

The synthesis of Boc-DL-m-tyrosine derivatives, such as (S)-N-Boc-2,6-dimethyltyrosine, has been achieved through palladium-catalyzed directed C-H functionalization. This method is notable for being the first general approach to ortho-dimethylation of tyrosine derivatives and is particularly advantageous because it prevents racemization at the α-chiral centers during the reaction sequence . Another approach for synthesizing Boc-2',6'-dimethyl-l-tyrosine involves a short, three-step process that includes a microwave-assisted Negishi coupling for the key carbon-carbon bond formation . This method is significant for its rapid synthesis of the compound, which is beneficial for the development of synthetic opioid ligands.

Molecular Structure Analysis

The molecular structure of Boc-DL-m-tyrosine derivatives is characterized by the presence of methyl groups at specific positions on the aromatic ring of tyrosine. These modifications alter the molecule's electronic and steric properties, which can affect its reactivity and interaction with biological targets. The Boc group attached to the nitrogen of the amino acid is a common protecting group used in peptide synthesis to prevent unwanted side reactions.

Chemical Reactions Analysis

Boc-DL-m-tyrosine and its analogues are used in various chemical reactions, particularly in the synthesis of peptidomimetics. The modified tyrosine residues are incorporated into opioid peptidomimetics, where they often contribute to enhanced potency at opioid receptor subtypes . The specific chemical reactions involved in the synthesis of these compounds are tailored to preserve the integrity of the chiral centers and to allow for the introduction of the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-DL-m-tyrosine derivatives are influenced by the protective Boc group and the additional methyl substituents on the aromatic ring. These modifications can affect the compound's solubility, stability, and overall reactivity. The Boc group, in particular, makes the compound more stable under certain conditions, allowing for its use in various synthetic applications. The methyl groups can increase the hydrophobic character of the molecule, which may influence its biological activity and interaction with receptors.

Wissenschaftliche Forschungsanwendungen

Synthesis of Opioid Peptidomimetics : Boc-2',6'-dimethyl-l-tyrosine has been used in synthesizing synthetic opioid ligands. These opioids, featuring this residue, often show improved potency at opioid receptor types. A microwave-assisted Negishi coupling process was developed for the synthesis of Boc-2',6'-dimethyl-l-tyrosine, facilitating the creation of opioid peptidomimetics (Bender et al., 2015).

Facilitation of Peptide Purification : The Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl group (Boc-Nmec) was introduced as a side chain-protective group for tyrosine in peptide synthesis. This modification increased the solubility of peptides, aiding in their purification and subsequent chemical reactions (Wahlström et al., 2008).

Inhibition of Fibril Formation : Tyrosine-modified analogues of diphenylalanine, such as Boc-Phe-Tyr-OMe, have been observed to form microspheres instead of fibrils, which is significant in the context of Alzheimer’s disease research. These findings offer insights into de novo peptide design and potential therapeutic applications (Bera et al., 2014).

Protein Metabolism Imaging : In the field of medical imaging, 2-[18F]Fluoro-L-tyrosine, synthesized using Boc-protected tyrosine derivatives, has been identified as a tracer for imaging protein metabolism in vivo using positron emission tomography. This research highlights the utility of Boc-DL-m-tyrosine in the development of diagnostic tools (Hess et al., 2002).

Anticancer Activity of Peptides : Novel small peptides derived from TT-232, a somatostatin structural analogue containing Boc-Tyr, have been studied for their anticancer activity. These compounds exhibited the ability to inhibit DNA polymerase and suppress cancer cell growth, demonstrating the potential of Boc-DL-m-tyrosine derivatives in cancer therapy (Kuriyama et al., 2013).

Enzyme-Mediated Hydrogel Formation : Chitosan–glycolic acid/tyrosine conjugates, including Boc-tyrosine, were used for the rapid, in situ formation of hydrogels mediated by enzymes like tyrosinase. These hydrogels have potential applications in cartilage tissue engineering (Jin et al., 2014).

Studies of Peroxynitrite-Mediated Tyrosine Nitration : N-t-BOC-L-tyrosine tert-butyl ester (BTBE), a hydrophobic tyrosine analogue, was used to study the peroxynitrite-dependent tyrosine nitration in phospholipid bilayers. This research contributes to understanding the factors controlling protein and lipid nitration in biomembranes and lipoproteins (Bartesaghi et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DL-m-tyrosine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.